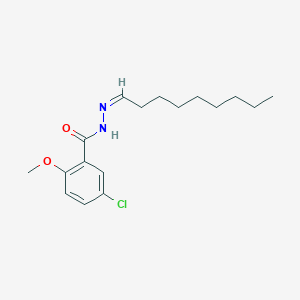![molecular formula C16H23ClN2 B4745547 [2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4745547.png)
[2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride
Descripción general
Descripción
[2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it an important tool for investigating various aspects of cellular and molecular biology. In
Mecanismo De Acción
The mechanism of action of [2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride involves its binding to the 5-HT2A receptor. This binding activates the receptor, leading to a range of downstream signaling events. These events can include the activation of intracellular signaling pathways, changes in gene expression, and alterations in neuronal activity. The specific effects of this compound will depend on the specific cellular and physiological context in which it is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and context-dependent. Some of the effects that have been observed include changes in neuronal activity, alterations in gene expression, and modulation of immune function. These effects have been studied in a range of experimental systems, including cell culture models, animal models, and human subjects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of [2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride is its potency and selectivity as a 5-HT2A receptor agonist. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, there are also limitations to its use. For example, this compound may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving [2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride. One area of interest is the role of the 5-HT2A receptor in psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the potential therapeutic use of this compound or related compounds in the treatment of these disorders. Additionally, further research is needed to better understand the specific biochemical and physiological effects of this compound, as well as its potential limitations and off-target effects.
Aplicaciones Científicas De Investigación
[2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride has been used in a variety of scientific research applications. One of its primary uses is in the study of serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in a range of physiological processes, including mood regulation, perception, and cognition. This compound has been found to be a potent and selective agonist of the 5-HT2A receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
2-(5-cyclohexyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.ClH/c17-9-8-14-11-18-16-7-6-13(10-15(14)16)12-4-2-1-3-5-12;/h6-7,10-12,18H,1-5,8-9,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTPNOSTNKDMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC=C3CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[4-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4745464.png)
![N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide](/img/structure/B4745468.png)
![methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4745473.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4745485.png)

![N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B4745492.png)

![3-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4745511.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B4745514.png)

![2,2'-[[2-(2-thienyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4745523.png)
![2-{[6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B4745535.png)
![N-{[(2-cyanoethyl)(phenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4745539.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4745549.png)
